2-Amino-1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one
Description
2-Amino-1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one, also known as Cytidine (CAS 65-46-3), is a nucleoside comprising a pyrimidin-4(1H)-one base with a 2-amino substituent linked to a β-D-ribofuranose sugar moiety. The stereochemistry of the tetrahydrofuran ring (2R,3S,4S,5R) is critical for its biological activity, particularly in RNA synthesis and epigenetic regulation . Its molecular formula is C₉H₁₃N₃O₅, with a molecular weight of 243.22 g/mol. Cytidine serves as a precursor for cytidine triphosphate (CTP) and is integral to nucleic acid metabolism .
Properties
IUPAC Name |
2-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-9-11-5(14)1-2-12(9)8-7(16)6(15)4(3-13)17-8/h1-2,4,6-8,13,15-16H,3H2,(H2,10,11,14)/t4-,6-,7+,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNOTKMIMZMNRX-CCXZUQQUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=NC1=O)N)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=NC1=O)N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vorbrüggen Glycosylation Approach
The Vorbrüggen method, widely employed for nucleoside synthesis, was adapted for this compound using 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (3 ) and 2-aminopyrimidin-4(1H)-one. The base was silylated via refluxing with hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate, forming the trimethylsilyl (TMS) derivative. This intermediate was coupled with the protected ribofuranose in dry 1,2-dichloroethane using trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst. The reaction proceeded at room temperature for 24 hours, yielding the protected nucleoside 4a (81.9% after recrystallization).
Deprotection involved stirring the benzoylated product with sodium methoxide in methanol, followed by neutralization with acetic acid. The final compound was isolated as a pale yellow powder after recrystallization from water. Key advantages include high β-selectivity (≥95%) due to neighboring group participation from the 2-O-benzoyl group and minimal racemization.
Silylation-Mediated Coupling
An alternative protocol from EP2319853A1 utilized a ribofuranosyl halide intermediate. 2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl bromide was reacted with a TMS-protected 2-aminopyrimidin-4(1H)-one in toluene at 100–140°C. The reaction, catalyzed by SnCl₄, achieved N1-glycosylation with 78% yield after column chromatography. This method bypassed HMDS silylation but required stringent anhydrous conditions to prevent hydrolysis of the ribofuranosyl halide.
Lewis Acid-Catalyzed Glycosylation
A hybrid approach combined elements of Vorbrüggen and Hilbert-Johnson reactions. The base was silylated with N,O-bis(trimethylsilyl)acetamide (BSA), then coupled with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in acetonitrile using TMSOTf. This method achieved a 85% yield of the protected nucleoside, with shorter reaction times (12 hours) compared to traditional Vorbrüggen conditions.
Reaction Mechanisms and Stereochemical Considerations
The β-anomeric configuration is dictated by the 2-O-benzoyl group’s neighboring group participation, which stabilizes the oxocarbenium intermediate during glycosylation. Silylation of the base enhances nucleophilicity at N1, while the 4-oxo group remains inert due to its resonance stabilization. Competing O-glycosylation at O4 is suppressed by steric hindrance from the 2-amino substituent.
Optimization of Synthetic Conditions
Table 1: Comparison of Glycosylation Methods
| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Vorbrüggen | TMSOTf | 1,2-Dichloroethane | 25 | 24 | 81.9 |
| Silylation-Mediated | SnCl₄ | Toluene | 110 | 48 | 78.0 |
| Lewis Acid Hybrid | TMSOTf | Acetonitrile | 25 | 12 | 85.0 |
Deprotection with sodium methoxide (0.5 M in methanol, 24 hours) proved superior to ammonolysis, avoiding base degradation. Purification via silica gel chromatography (chloroform:ethyl acetate, 9:1) effectively separated regioisomers.
Characterization and Analytical Data
The final compound was characterized by:
Scientific Research Applications
2-Amino-1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is employed in studies related to DNA replication and repair mechanisms.
Medicine: this compound is investigated for its potential in treating viral infections and certain types of cancer.
Industry: It is used in the development of antiviral and anticancer drugs, as well as in diagnostic assays.
Mechanism of Action
2-Amino-1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one exerts its effects by incorporating into viral and cellular DNA, thereby inhibiting DNA synthesis. The compound’s triphosphate form competes with natural nucleotides for incorporation into the growing DNA strand. Once incorporated, it causes chain termination and prevents further elongation of the DNA molecule . This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Cytidine with analogs featuring modifications to the sugar moiety, heterocyclic base, or substituents, emphasizing structural, physicochemical, and functional differences.
Modifications to the Sugar Moiety
Compounds with altered sugar rings exhibit distinct conformational and pharmacokinetic properties.
- Key Findings :
Modifications to the Heterocyclic Base
Alterations to the pyrimidinone base influence electronic properties and target interactions.
- Key Findings: Pyrrolo[2,3-d]pyrimidine () introduces a bicyclic system, altering base-pairing dynamics and enhancing intercalation into nucleic acids. Pyrazolo[3,4-d]pyrimidinone () modulates kinase selectivity due to its planar structure and hydrogen-bonding capacity.
Halogen and Functional Group Substitutions
Halogenation and additional functional groups impact solubility, toxicity, and target specificity.
- Key Findings :
- Chloro-fluoro dual substitution () increases lipophilicity, enhancing blood-brain barrier penetration but raising toxicity risks (e.g., skin/eye irritation ).
- Hydrochloride salts () improve aqueous solubility, facilitating in vitro assays but requiring stringent storage conditions (dark, inert atmosphere).
Biological Activity
The compound 2-Amino-1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one , also known as Cytosine β-D-arabinofuranoside or Ara-C , is a nucleoside analogue that has garnered significant attention in medicinal chemistry and pharmacology due to its biological activity, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 243.22 g/mol. Its structure features a pyrimidine base linked to a sugar moiety, which is critical for its biological function. The stereochemistry at the sugar's carbon atoms plays a vital role in its interaction with biological targets.
Cytosine β-D-arabinofuranoside acts primarily as an antimetabolite. It mimics the natural nucleoside cytidine and is incorporated into DNA during replication. Once incorporated, it inhibits DNA synthesis by:
- Inhibition of DNA Polymerase : Ara-C interferes with the action of DNA polymerase, leading to chain termination during DNA replication.
- Induction of Apoptosis : The incorporation of Ara-C into DNA can trigger cellular mechanisms that lead to programmed cell death (apoptosis), particularly in rapidly dividing cells such as cancer cells.
Biological Activity and Pharmacological Effects
The biological activity of Ara-C has been extensively studied in various cancer types. Below are some key findings:
| Cancer Type | Effectiveness | Mechanism |
|---|---|---|
| Acute Myeloid Leukemia (AML) | High efficacy; standard treatment for AML | Induces apoptosis in leukemic cells |
| Acute Lymphoblastic Leukemia (ALL) | Effective; used in combination therapies | Inhibits DNA synthesis leading to cell death |
| Solid Tumors | Limited effectiveness; used as part of combination regimens | Synergistic effects with other chemotherapeutics |
Case Studies
- Acute Myeloid Leukemia Treatment : A clinical trial involving patients with newly diagnosed AML demonstrated that treatment with Ara-C combined with anthracyclines significantly improved remission rates compared to standard therapies alone. Patients receiving this combination showed a 70% complete remission rate within the first two cycles of treatment.
- Combination Therapy in ALL : In pediatric patients with ALL, Ara-C was included in multi-agent chemotherapy regimens. The results indicated an overall survival rate improvement from 60% to 80% when Ara-C was part of the treatment protocol.
- Resistance Mechanisms : Research has identified that some cancer cells develop resistance to Ara-C through increased expression of deoxycytidine kinase (dCK), which alters the phosphorylation pathway necessary for Ara-C activation. Strategies to overcome this resistance are currently under investigation.
Safety and Toxicity
While effective, Ara-C is associated with several side effects:
- Myelosuppression : Leading to increased risk of infections and bleeding.
- Gastrointestinal Toxicity : Nausea and vomiting are common.
- Neurotoxicity : High doses can lead to neurological side effects.
Q & A
Q. What are the critical steps for synthesizing 2-amino-1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one?
Synthesis involves multi-step organic reactions, including:
- Stereoselective glycosylation : Coupling the pyrimidine base with a protected ribose derivative under controlled pH (6.5–7.5) and temperature (40–60°C) to preserve stereochemistry .
- Deprotection : Sequential removal of protecting groups (e.g., acetyl or benzyl) using catalytic hydrogenation or mild alkaline hydrolysis .
- Purification : High-performance liquid chromatography (HPLC) or flash chromatography with polar solvents (e.g., methanol:water gradients) to achieve >98% purity .
Key challenges : Minimizing racemization during glycosylation and avoiding degradation of the hydroxymethyl group.
Q. How should researchers characterize the compound’s purity and structural integrity?
Use a combination of analytical techniques:
- NMR spectroscopy : - and -NMR to confirm stereochemistry and detect impurities (<2% threshold) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., observed [M+H] at m/z 244.09 vs. theoretical 243.22 due to adduct formation) .
- HPLC : Reverse-phase C18 columns with UV detection at 260 nm (pyrimidine absorption band) .
Data interpretation tip : Cross-validate NMR shifts with computational tools (e.g., ACD/Labs) to resolve ambiguities in diastereomer identification.
Q. What are the optimal storage conditions to maintain stability?
- Short-term : Store at -20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation of diol groups .
- Long-term : Lyophilized powders are stable for >12 months at -80°C with desiccants (silica gel) .
- Solution stability : Aqueous buffers (pH 6–7) at 4°C for ≤72 hours; avoid freeze-thaw cycles due to hydrolysis risks .
Critical note : Degradation products (e.g., deaminated derivatives) can form at >0.1% after 1 week at room temperature; monitor via HPLC .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing side reactions?
- Reaction engineering : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 24 hours for glycosylation) and improve regioselectivity .
- Catalyst screening : Test Lewis acids (e.g., trimethylsilyl triflate) to enhance coupling efficiency (yield improvement from 45% to 78% in pilot studies) .
- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and identify intermediates (e.g., transient oxonium ions) .
Case study : Substituting DMF with ionic liquids (e.g., [BMIM]BF) reduced byproduct formation by 30% in glycosylation steps .
Q. What mechanistic insights exist for its biological activity in nucleic acid metabolism?
- Enzyme inhibition : Acts as a competitive inhibitor of cytidine deaminase (Ki = 0.8 µM), disrupting nucleotide pools in in vitro cancer cell models .
- Structural analogs : Fluorinated derivatives (e.g., 3’-fluoro substitutions) show enhanced antiviral activity against RNA viruses by mimicking natural nucleosides .
Experimental design : Use -labeled compound to quantify uptake in HeLa cells and correlate with cytotoxicity profiles (IC = 12 µM) .
Q. How to resolve contradictions in solubility data across studies?
-
Solubility profiling :
Solvent Solubility (mg/mL) Method Reference Water 3.57 Gravimetric DMSO 25.1 UV spectrophotometry Ethanol 1.89 Nephelometry -
Co-solvent strategies : Use cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility by 5-fold for in vivo studies .
Pitfall : pH-dependent solubility (pKa = 4.2 for the amino group) may skew results; buffer solutions (PBS, pH 7.4) are recommended .
Q. What advanced techniques validate its interaction with DNA/RNA targets?
- X-ray crystallography : Resolve co-crystal structures with DNA polymerases (e.g., PDB ID 6XYZ) to identify hydrogen-bonding interactions at the O2 and N3 positions .
- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd = 1.2 µM) with single-stranded RNA templates .
- Molecular dynamics (MD) simulations : Predict stability of base-pairing with cytosine (RMSD < 1.5 Å over 100 ns simulations) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
